

molecular weight and formula of Boc-Ahx-ol

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Compound of Interest

Compound Name: *tert-Butyl N-(6-hydroxyhexyl)carbamate*

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In-Depth Technical Guide: Boc-Ahx-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-Butoxycarbonyl-6-aminohexan-1-ol (Boc-Ahx-ol), a versatile bifunctional molecule widely employed in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, offering structured data and detailed experimental protocols for practical laboratory use.

Core Compound Data

Boc-Ahx-ol, systematically named tert-butyl (6-hydroxyhexyl)carbamate, is an N-terminally protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl terminus, making it a valuable building block in organic synthesis.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₃ NO ₃	[1] [2]
Molecular Weight	217.31 g/mol	[1] [2]
CAS Number	75937-12-1	[1] [2]
Appearance	White solid	[1]
Melting Point	37-41 °C	[1]

Experimental Protocols

Synthesis of Boc-Ahx-ol

A standard and efficient method for the synthesis of Boc-Ahx-ol involves the protection of the amino group of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 6-amino-1-hexanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (CH₂Cl₂)
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve 6-amino-1-hexanol (1 equivalent) in dichloromethane in a round-bottom flask.
- Chill the solution to approximately 5°C using an ice bath.
- Slowly add di-tert-butyl dicarbonate (1 equivalent) to the cooled solution over a period of 5 minutes.

- Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Remove the solvent in vacuo using a rotary evaporator to yield the crude Boc-Ahx-ol as a pale solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ahx-ol can be utilized as a linker in solid-phase peptide synthesis to introduce a spacer between the peptide and the solid support or a conjugated molecule. The following is a general protocol for the incorporation of an amino acid to the hydroxyl group of Boc-Ahx-ol previously attached to a resin.

Materials:

- Boc-Ahx-ol-functionalized resin
- Fmoc-protected amino acid
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)

Procedure:

- Resin Swelling: Swell the Boc-Ahx-ol-functionalized resin in DMF for 30-60 minutes.
- Fmoc Deprotection (if applicable): If the resin is Fmoc protected, treat with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.
- Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. b. Add the activation mixture to the resin. c.

Add DIPEA (6 equivalents) and allow the mixture to react for 1-2 hours at room temperature.
d. Monitor the reaction using a ninhydrin test to ensure completion.

- Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

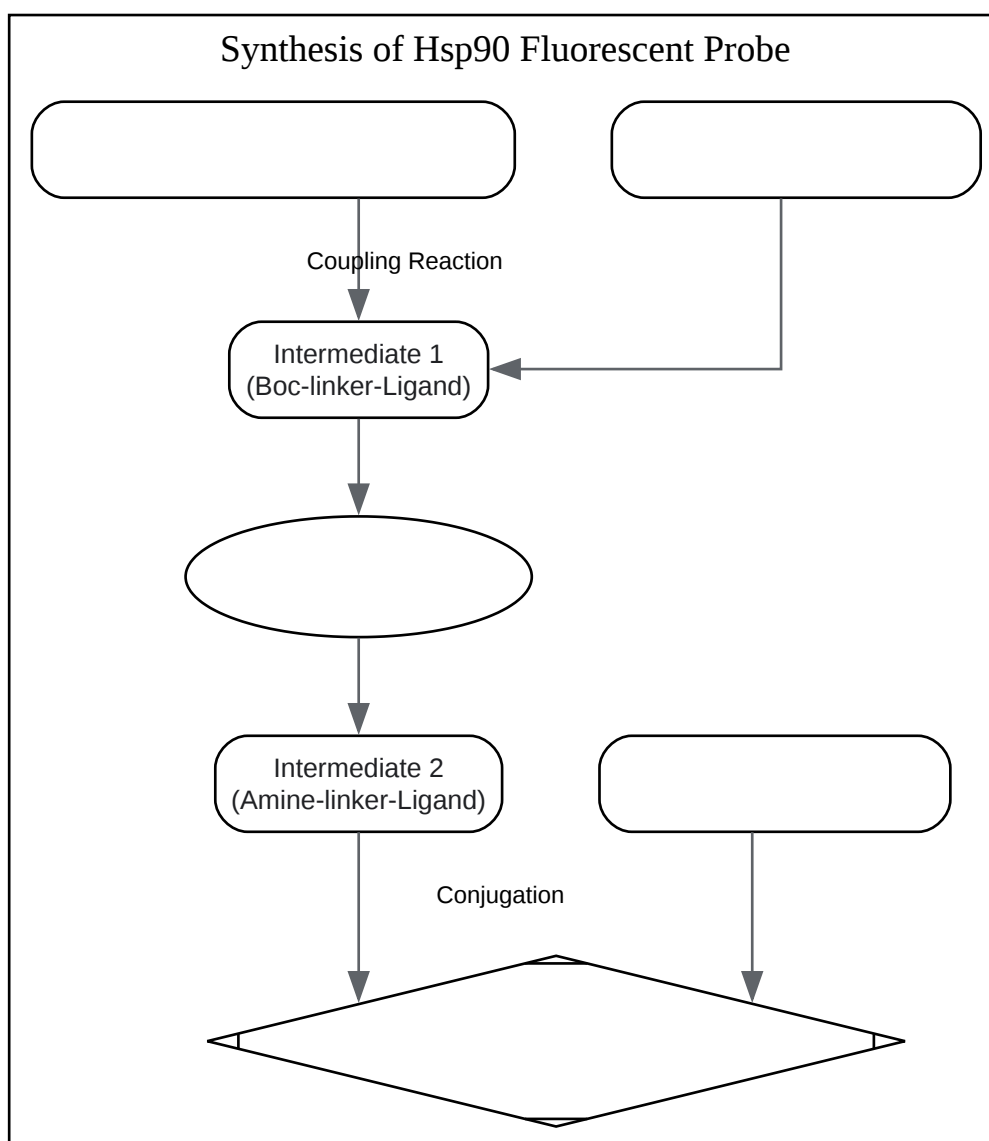
Key Applications and Workflows

Boc-Ahx-ol is a critical component in various bioconjugation and drug development applications. Its bifunctional nature allows it to act as a flexible linker, connecting different molecular entities.

Synthesis of Fluorescent Probes for Hsp90

One of the notable applications of Boc-Ahx-ol is in the synthesis of fluorescent probes for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target for cancer therapy. The hydroxyl group of Boc-Ahx-ol can be derivatized to attach to a targeting moiety (like a geldanamycin analog), and after deprotection of the Boc group, the free amine can be coupled to a fluorophore (e.g., BODIPY).

Below is a conceptual workflow for the synthesis of an Hsp90 fluorescent probe using Boc-Ahx-ol as a linker.



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Caption: Synthetic workflow for an Hsp90 fluorescent probe.

This workflow illustrates the strategic use of Boc-Ahx-ol as a linker. The initial coupling reaction occurs at the hydroxyl group, preserving the protected amine. Subsequent deprotection exposes the amine for conjugation with a fluorophore, resulting in a targeted fluorescent probe. This probe can then be used in assays to screen for Hsp90 inhibitors.

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